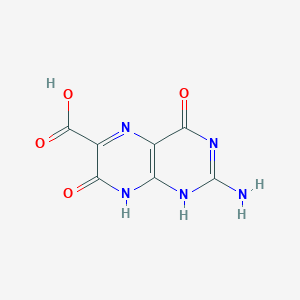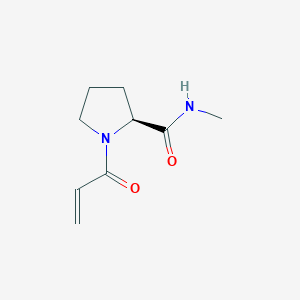
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide, also known as AMPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a pyrrolidine derivative that has a unique structure and properties, making it a valuable tool for researchers looking to explore new avenues in their respective fields.
Mechanism Of Action
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide works by reacting with various chemical groups in the target molecule, resulting in the formation of covalent bonds. This process can lead to changes in the structure and properties of the target molecule, which can be useful for studying its biological or chemical properties.
Biochemical And Physiological Effects
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide in lab experiments is its versatility. It can be used in a wide range of applications, from polymer synthesis to drug discovery. Its unique structure and properties also make it a valuable tool for researchers looking to explore new avenues in their respective fields.
However, there are also some limitations to using (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain applications. It is also relatively expensive, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research involving (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide. One potential direction is to explore its potential as a drug candidate. Its unique structure and properties make it a promising candidate for the development of new drugs, particularly in the field of cancer research.
Another potential direction is to explore its potential as a building block for the synthesis of new materials. Its ability to form covalent bonds with other molecules makes it a valuable tool for the synthesis of various polymers and other materials.
Conclusion:
In conclusion, (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide is a unique and versatile chemical compound that has a wide range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field could lead to new discoveries and breakthroughs in various scientific fields.
Synthesis Methods
The synthesis of (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide involves the reaction of N-methylpyrrolidine-2-carboxamide with acryloyl chloride. The reaction is typically carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide has a wide range of potential applications in scientific research. One of its most significant applications is in the field of polymer chemistry, where it is used as a monomer for the synthesis of various polymers. It can also be used as a building block for the synthesis of other compounds, such as peptides and amino acids.
properties
CAS RN |
155540-08-2 |
|---|---|
Product Name |
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide |
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(2S)-N-methyl-1-prop-2-enoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)11-6-4-5-7(11)9(13)10-2/h3,7H,1,4-6H2,2H3,(H,10,13)/t7-/m0/s1 |
InChI Key |
AYYAKZYJNFANCQ-ZETCQYMHSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCN1C(=O)C=C |
SMILES |
CNC(=O)C1CCCN1C(=O)C=C |
Canonical SMILES |
CNC(=O)C1CCCN1C(=O)C=C |
synonyms |
2-Pyrrolidinecarboxamide,N-methyl-1-(1-oxo-2-propenyl)-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



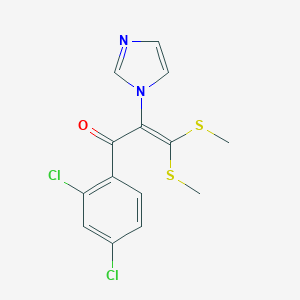
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
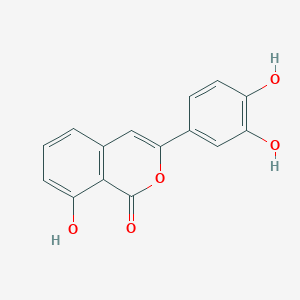
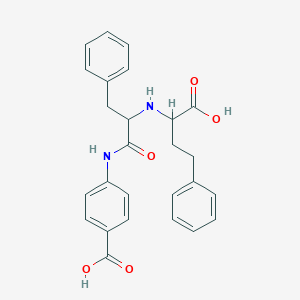
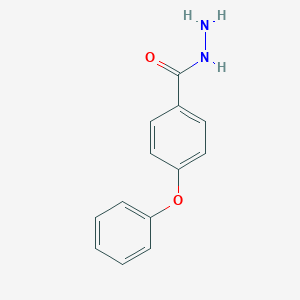
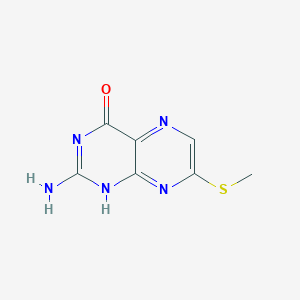
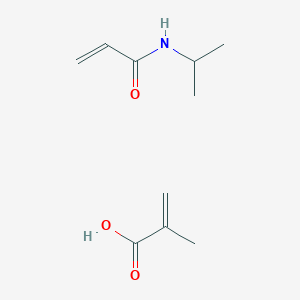
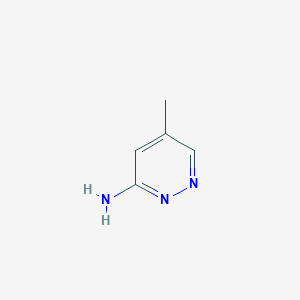
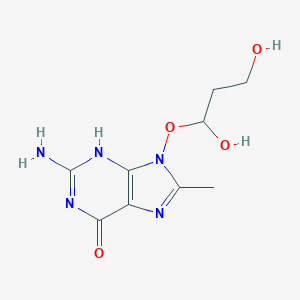
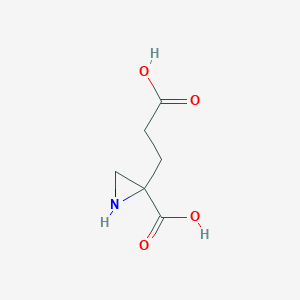
![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)
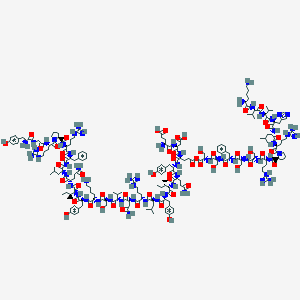
![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
